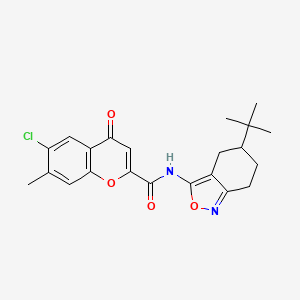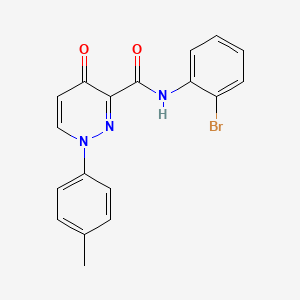
1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione is a complex organic compound that features a furan ring, a naphthalene ring, and a pyrrole-2,5-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole-2,5-dione core, followed by the introduction of the furan and naphthalene substituents through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
科学研究应用
1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
Similar compounds include other derivatives of pyrrole-2,5-dione, furan, and naphthalene, such as:
- 1-(furan-2-ylmethyl)-3-(phenylamino)-1H-pyrrole-2,5-dione
- 1-(furan-2-ylmethyl)-3-(naphthalen-2-ylamino)-1H-pyrrole-2,5-dione
- 1-(thiophen-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione
Uniqueness
The uniqueness of 1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C19H14N2O3 |
|---|---|
分子量 |
318.3 g/mol |
IUPAC 名称 |
1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C19H14N2O3/c22-18-11-17(19(23)21(18)12-14-7-4-10-24-14)20-16-9-3-6-13-5-1-2-8-15(13)16/h1-11,20H,12H2 |
InChI 键 |
LFUXVJRFAGEFMC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC(=O)N(C3=O)CC4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate](/img/structure/B15110289.png)

![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B15110306.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B15110313.png)

![7-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15110325.png)
![5-chloro-N-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B15110328.png)

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl piperidyl ketone](/img/structure/B15110335.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B15110342.png)
![1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15110344.png)

![8-methyl-4-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15110380.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15110382.png)
